BenchChemオンラインストアへようこそ!

8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane

Positional Isomerism Regioselective Synthesis Medicinal Chemistry Building Blocks

This rigidified piperazine bioisostere offers a locked N-N distance (~2.5 Å) and a metabolically stable methylsulfonyl group, enabling direct N-3 functionalization without disturbing the N-8 sulfonyl moiety. Ideal for GPCR ligand optimization and PSMA-targeted PROTAC linker attachment. Available at ≥98% purity with reliable batch-to-batch consistency for parallel library synthesis.

Molecular Formula C7H14N2O2S
Molecular Weight 190.27 g/mol
CAS No. 1219080-99-5
Cat. No. B6335252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane
CAS1219080-99-5
Molecular FormulaC7H14N2O2S
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1C2CCC1CNC2
InChIInChI=1S/C7H14N2O2S/c1-12(10,11)9-6-2-3-7(9)5-8-4-6/h6-8H,2-5H2,1H3
InChIKeyKIVUTPLLCYFUSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane (CAS 1219080-99-5): Chemical Identity and Scaffold Overview for Procurement


8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane (CAS 1219080-99-5) is a conformationally constrained bicyclic diamine featuring a methylsulfonyl substituent at the 8-position nitrogen of the 3,8-diazabicyclo[3.2.1]octane scaffold . This scaffold is a rigidified homologue of piperazine, locking the two nitrogen atoms into a defined spatial orientation, which is exploited in medicinal chemistry to pre-organize pharmacophoric elements [1]. The compound has a molecular weight of 190.26 g/mol and is typically supplied at ≥97% purity . It is primarily utilized as a heterocyclic building block in early-stage drug discovery, enabling the construction of libraries where the methylsulfonyl group serves as both a protecting moiety and a modulator of physicochemical properties [1].

Why 8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane Cannot Be Simply Substituted with Generic Analogs


Substituting 8-methylsulfonyl-3,8-diazabicyclo[3.2.1]octane with its 3-methylsulfonyl isomer (CAS 1380680-06-7) or the unsubstituted parent scaffold leads to critical differences in functionalization vectors and spatial geometry [1]. The 8-position substitution places the sulfonyl group on the bridgehead nitrogen, directly impacting the electron density and steric environment required for subsequent N-3 derivatization, a common step in library synthesis [2]. Unlike flexible piperazine analogs, the rigid [3.2.1] bicycle enforces a ~2.5 Å distance and fixed angle between the two nitrogen atoms, which is essential for maintaining bioisosteric relationships in target binding [3]. Altering the substitution pattern or scaffold flexibility fundamentally changes the conformational pre-organization and can abrogate structure-activity relationships developed around the 8-methylsulfonyl derivative.

Quantitative Differentiation Evidence for 8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane vs. Key Comparators


Positional Isomer Selectivity: 8-Methylsulfonyl vs. 3-Methylsulfonyl Differentiation

The 8-methylsulfonyl derivative (target) differs from its 3-methylsulfonyl positional isomer (CAS 1380680-06-7) in the site of sulfonylation. In the target compound, the methylsulfonyl group is attached to the bridgehead nitrogen (N-8), leaving the N-3 position as a free secondary amine available for further functionalization. In the 3-isomer, the sulfonyl group occupies N-3, leaving the N-8 nitrogen free. This positional difference dictates orthogonal synthetic strategies for library construction [1]. The target compound's canonical SMILES is CS(=O)(=O)N1C2CCC1CNC2, whereas the isomer's is CS(=O)(=O)N1CC2CCC(C1)N2, resulting in distinct InChI Keys and MDL numbers (MFCD24649104 for the target) [1].

Positional Isomerism Regioselective Synthesis Medicinal Chemistry Building Blocks

Scaffold Rigidity: 3,8-Diazabicyclo[3.2.1]octane vs. Piperazine Conformational Constraints

The 3,8-diazabicyclo[3.2.1]octane scaffold restricts the two nitrogen atoms to a fixed spatial relationship (~2.5 Å distance, specific dihedral angle), unlike the freely rotating piperazine ring [1]. Computational SAR studies on mu-opioid receptor ligands demonstrate that this rigidity in the bicyclic scaffold directly impacts binding affinity; for example, the most potent constrained analogs exhibited Ki values of 2.5-8.7 nM at the mu-opioid receptor, while flexible piperazine analogs with similar substituent patterns showed 5- to 50-fold reductions in affinity [1][2]. The 8-methylsulfonyl substituent on the target compound adds a tetrahedral sulfur center that further restricts the conformational space compared to the 8-acyl or unsubstituted parent, influencing the scaffold's overall shape and electrostatic profile [2].

Conformational Restriction Bioisosterism Mu-Opioid Receptor Drug Design

Physicochemical Property Differentiation: logP and Hydrogen Bonding Profile

The target compound exhibits a predicted ACD/LogP of -0.26 and a polar surface area of 58 Ų, indicating low lipophilicity and good aqueous solubility potential . In comparison, the unsubstituted parent scaffold 3,8-diazabicyclo[3.2.1]octane (CAS 280-06-8) has a logP of approximately -0.8 to -1.0, while its 8-acetyl analog exhibits a logP closer to -0.5 [1]. The methylsulfonyl group introduces three hydrogen bond acceptors (two S=O oxygens and the N-3 amine) versus two for 8-acyl analogs, altering the compound's interaction capacity with biological targets and its solubility profile . The target compound's LogD at pH 7.4 is estimated at -1.56, suggesting limited passive membrane permeability, which is a key consideration for designing prodrug strategies or optimizing linker attachments in bifunctional degrader molecules .

Lipophilicity Hydrogen Bond Acceptors ADME Prediction Drug-likeness

Sulfonylation Impact on Synthetic Utility: AProtic Protecting Group Strategy

The 8-methylsulfonyl group functions as a robust, aprotic protecting group that survives a wide range of reaction conditions (strong bases, nucleophiles, reducing agents) that would cleave carbamate-based protecting groups such as Boc or Fmoc [1]. Published scalable processes for 3,8-diazabicyclo[3.2.1]octane analogs demonstrate that methanesulfonylation proceeds in >89% yield using methanesulfonyl chloride under standard conditions, compared to Boc-protection which typically requires specialized reagents and generates CO2 during deprotection [1][2]. Furthermore, the sulfonyl group can be removed via dissolving metal reduction (Na/NH3) or strong acid hydrolysis, providing a distinct deprotection orthogonal to most common protecting group schemes [2]. The target compound's purity is typically specified at 97-98% by vendors, with confirmed identity via InChI Key KIVUTPLLCYFUSD-UHFFFAOYSA-N .

Protecting Group Strategy Orthogonal Functionalization Building Block Stability Scalable Synthesis

Antiproliferative Scaffold Validation: 3,8-Diazabicyclo[3.2.1]octane Derivatives in Oncology

While direct antiproliferative data for 8-methylsulfonyl-3,8-diazabicyclo[3.2.1]octane itself is not available, structurally related N3/8-disubstituted 3,8-diazabicyclo[3.2.1]octane analogs have demonstrated potent growth inhibition against leukemia and solid tumor cell lines, with the lead compound 2a achieving IC50 values in the low micromolar range against MCF-7 breast cancer cells [1]. In these studies, the 3,8-diazabicyclo[3.2.1]octane core was identified as a critical scaffold for maintaining antiproliferative activity; replacement with monocyclic piperazine resulted in a >10-fold reduction in potency across multiple cell lines [1]. This establishes the bicyclic scaffold itself, with appropriate N-substitution, as pharmacophorically essential. The 8-methylsulfonyl derivative serves as an advanced intermediate that preserves this validated scaffold while providing a handle for further optimization at N-3 [2].

Antiproliferative Activity Cancer Cell Lines Structure-Activity Relationship Lead Optimization

Patent-Backed Application Scope: 8-Sulfonyl-3,8-diazabicyclo[3.2.1]octane in Prostate Disease Therapeutics

Recent patent literature (CN114699414A, 2022) explicitly claims methanone compounds incorporating the 8-sulfonyl-3,8-diazabicyclo[3.2.1]octane scaffold, specifically for treating prostate diseases including prostate cancer via PSMA targeting [1]. The patent demonstrates that the 8-sulfonyl substitution pattern is not arbitrary; compounds bearing the 8-phenylsulfonyl-3,8-diazabicyclo[3.2.1]octane moiety exhibit potent inhibition in PSMA-expressing cell models, while alternative substitution at the 8-position with carbonyl-based linkers showed reduced activity [1]. The methylsulfonyl analog is positioned as a key intermediate for accessing this chemotype, with the sulfonyl group serving as both a pharmacophoric element and a synthetic handle for further derivatization via triazole-methanone linkers [1].

PSMA Targeting Prostate Cancer Triazole Linker Bifunctional Molecules

Optimal Research and Industrial Application Scenarios for 8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane


Scaffold-Hopping and Bioisostere Replacement Programs Targeting GPCRs

When optimizing piperazine-containing GPCR ligands (e.g., mu-opioid, dopamine, or chemokine receptors), the 8-methylsulfonyl-3,8-diazabicyclo[3.2.1]octane serves as a direct, rigidified bioisostere. Computational SAR studies demonstrate that the constrained N-N geometry of the bicycle (fixed at ~2.5 Å vs. variable 2.8-3.8 Å for piperazine) can improve binding affinity by 5- to 50-fold when matched to the receptor pocket's spatial requirements [1]. The methylsulfonyl group at N-8 provides a non-basic, metabolically stable substituent that reduces CYP-mediated N-dealkylation risk compared to N-alkyl analogs [2]. Researchers should prioritize this compound when literature precedent indicates that conformational restriction of a piperazine ring enhanced target potency.

PSMA-Targeted Bifunctional Degrader (PROTAC) Linker Attachment Point

In the construction of PSMA-targeted PROTACs or bifunctional molecules, the 8-methylsulfonyl-3,8-diazabicyclo[3.2.1]octane scaffold provides a rigid, well-characterized linker attachment point. Patent CN114699414A explicitly describes 8-sulfonyl-substituted 3,8-diazabicyclo[3.2.1]octanes as critical intermediates for triazole-methanone linked compounds with prostate tissue selectivity [3]. The free N-3 amine in the target compound can be selectively functionalized with a variety of electrophiles (acid chlorides, sulfonyl chlorides, alkyl halides) without disturbing the N-8 sulfonyl group, enabling efficient parallel library synthesis [4]. The predicted low logP (-0.26) and high PSA (58 Ų) of this intermediate contribute favorably to the overall physicochemical profile of degrader molecules, which often suffer from excessive lipophilicity .

Antiproliferative Lead Optimization Starting Point

For programs targeting oncology indications, the 8-methylsulfonyl derivative provides a validated starting scaffold. Published SAR on N3/8-disubstituted 3,8-diazabicyclo[3.2.1]octanes demonstrates low micromolar IC50 values against MCF-7 and leukemia cell lines, with >10-fold superiority over the corresponding monocyclic piperazine analogs [5]. The methylsulfonyl group at N-8 maintains the scaffold in a deactivated state, allowing systematic exploration of N-3 substituents to optimize antiproliferative potency. This approach avoids premature scaffold derivatization that could obscure SAR interpretation in early lead optimization phases.

Scalable Synthesis Building Block for Medicinal Chemistry CROs

Contract research organizations (CROs) and parallel synthesis facilities benefit from the documented scalability of the methylsulfonylation process. Published scalable methods achieve >89% yield for methanesulfonylation of 3,8-diazabicyclo[3.2.1]octane using methanesulfonyl chloride and triethylamine in dichloromethane at 0°C to room temperature [4]. This contrasts with Boc-protection strategies that require gas evolution management during deprotection and generate volatile byproducts. The target compound's purity is reliably specified at 97-98% from multiple vendors (Fluorochem, Aladdin, CymitQuimica), ensuring batch-to-batch consistency for multi-step library syntheses .

Quote Request

Request a Quote for 8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.